

synthesis of Isopropyl nicotinate

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Isopropyl nicotinate	
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An In-depth Technical Guide to the Synthesis of Isopropyl Nicotinate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of **isopropyl nicotinate**, a compound of interest in pharmaceutical and other industrial applications. The primary focus is on the widely utilized Fischer-Speier esterification method, detailing the reaction mechanism, experimental protocols, and purification techniques. Alternative synthetic approaches, including enzymatic methods, are also discussed. This document presents quantitative data in structured tables for comparative analysis and includes detailed experimental procedures. Visual diagrams generated using Graphviz are provided to illustrate the core reaction pathway and a typical experimental workflow, adhering to specified formatting guidelines for clarity and accessibility to a scientific audience.

Introduction

Isopropyl nicotinate (CAS 553-60-6), the isopropyl ester of nicotinic acid (Vitamin B3), is a significant compound due to its vasodilatory properties, making it a valuable active ingredient in topical pharmaceutical formulations for improving microcirculation.[1] Its synthesis is a key process for ensuring high purity and yield for these applications. The most prevalent and economically viable method for its preparation is the Fischer-Speier esterification of nicotinic acid with isopropanol.[1] This guide delves into the technical details of this and other synthetic routes.



Synthetic Methodologies Fischer-Speier Esterification

The Fischer-Speier esterification is a classic and robust method for producing esters by reacting a carboxylic acid with an alcohol in the presence of an acid catalyst.[2] In the case of **isopropyl nicotinate**, nicotinic acid is reacted with isopropanol.

Reaction Scheme:

The reaction is an equilibrium process. To drive the equilibrium towards the product (**isopropyl nicotinate**), an excess of one of the reactants, typically the less expensive and more easily removable isopropanol, is used.[2] The removal of water as it is formed, for instance, by azeotropic distillation with a solvent like toluene using a Dean-Stark apparatus, can also effectively shift the equilibrium to the right.[3]

Catalysts:

Commonly used catalysts for this reaction are strong Brønsted acids such as:

- Sulfuric acid (H₂SO₄)[2][4]
- p-Toluenesulfonic acid (p-TsOH)[3]

Lewis acids like boron trifluoride (BF₃) can also be employed.[3]

Enzymatic Esterification

An alternative, "greener" approach involves the use of lipases as biocatalysts. This method offers milder reaction conditions and can lead to high product yields. For instance, Novozym® 435, a lipase from Candida antarctica, has been successfully used for the synthesis of nicotinamide derivatives, a related class of compounds.[5] This enzymatic approach avoids the use of strong acids and high temperatures.

Quantitative Data

The following table summarizes key quantitative data for **isopropyl nicotinate** and its synthesis.



Parameter	Value	Reference
Molecular Formula	C ₉ H ₁₁ NO ₂	[1]
Molecular Weight	165.19 g/mol	[1]
CAS Number	553-60-6	[1]
Boiling Point	131 °C @ 27 Torr	[1]
Density	1.066 g/mL at 25 °C	[6]
Reported Yield (Fischer Esterification)	Up to 99%	[7]

Experimental Protocols Fischer Esterification of Nicotinic Acid with Isopropanol

This protocol is a representative procedure for the synthesis of **isopropyl nicotinate** via Fischer esterification.

Materials:

- Nicotinic acid
- Isopropanol (anhydrous)
- Concentrated sulfuric acid
- · Diethyl ether
- 5% aqueous sodium bicarbonate solution
- Saturated aqueous sodium chloride solution (brine)
- Anhydrous sodium sulfate

Equipment:

· Round-bottom flask



- · Reflux condenser
- Heating mantle with magnetic stirrer
- Separatory funnel
- Rotary evaporator
- Distillation apparatus

Procedure:

- Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, add nicotinic acid (1.0 equivalent) and an excess of isopropanol (e.g., 5-10 equivalents). The isopropanol often serves as both reactant and solvent.
- Catalyst Addition: Slowly and carefully add concentrated sulfuric acid (catalytic amount, e.g.,
 0.1 equivalents) to the stirred mixture.
- Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux using a heating mantle. Continue refluxing for a specified period, typically 1-10 hours, while monitoring the reaction progress by thin-layer chromatography (TLC).[2]
- Cooling and Concentration: After the reaction is complete, allow the mixture to cool to room temperature. A significant portion of the excess isopropanol can be removed using a rotary evaporator.
- Work-up:
 - Transfer the cooled reaction mixture to a separatory funnel.
 - Add diethyl ether to dissolve the ester.
 - Carefully wash the organic layer with a 5% aqueous sodium bicarbonate solution to neutralize the acidic catalyst and any unreacted nicotinic acid.[4] Be cautious as CO₂ evolution may cause pressure buildup.
 - Wash the organic layer sequentially with water and then with brine.[4]



- Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent (diethyl ether) by rotary evaporation.[4]
- Purification: The crude **isopropyl nicotinate** can be purified by vacuum distillation to obtain the final product.[7]

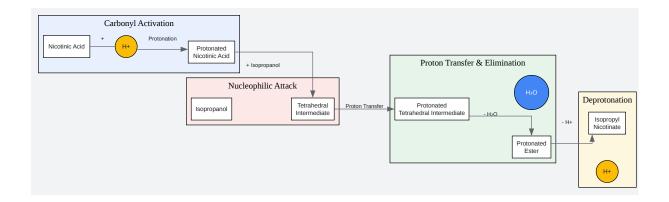
Characterization

The identity and purity of the synthesized **isopropyl nicotinate** can be confirmed by various spectroscopic methods.

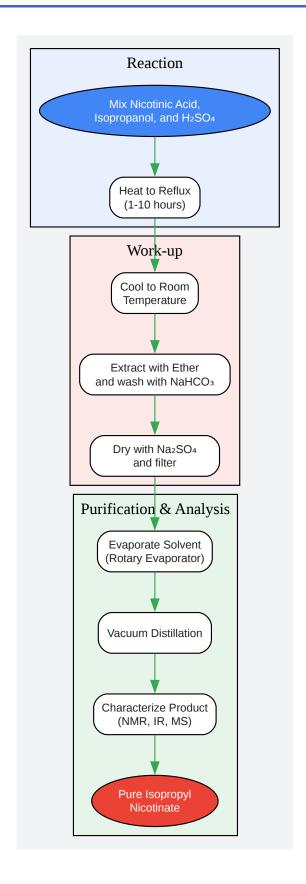
Spectroscopic Data	
¹H NMR (CDCl₃)	Characteristic peaks for the isopropyl group (a septet and a doublet) and the pyridine ring protons.
¹³ C NMR (CDCl ₃)	Signals corresponding to the carbonyl carbon, the carbons of the pyridine ring, and the carbons of the isopropyl group.
IR (Neat)	A strong absorption band for the C=O stretch of the ester group (around 1720-1740 cm ⁻¹), and bands characteristic of the aromatic pyridine ring.
Mass Spectrometry (EI)	Molecular ion peak (M^+) at $m/z = 165$, and characteristic fragmentation patterns.

Visual Diagrams Fischer Esterification Mechanism









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- To cite this document: BenchChem. [synthesis of Isopropyl nicotinate]. BenchChem, [2025].
 [Online PDF]. Available at: [https://www.benchchem.com/product/b1595505#synthesis-of-isopropyl-nicotinate]

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